![molecular formula C18H11BrN2O3 B2549326 N-[3-(1,3-benzoxazol-2-il)fenil]-5-bromofurano-2-carboxamida CAS No. 328909-51-9](/img/structure/B2549326.png)
N-[3-(1,3-benzoxazol-2-il)fenil]-5-bromofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane with catalysts like BF3·Et2O .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide, focus on optimizing yield, atom economy, and eco-friendliness. These methods often involve high-throughput synthesis techniques and the use of green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide include other benzoxazole derivatives such as:
Uniqueness
What sets N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide apart from similar compounds is its unique combination of a benzoxazole moiety with a bromofuran carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c19-16-9-8-15(23-16)17(22)20-12-5-3-4-11(10-12)18-21-13-6-1-2-7-14(13)24-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVORKFJRBMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)
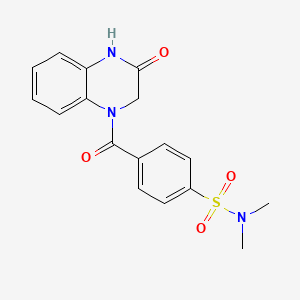
![1-(3,4-Dimethylphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2549247.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)
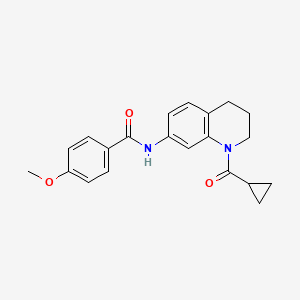

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)
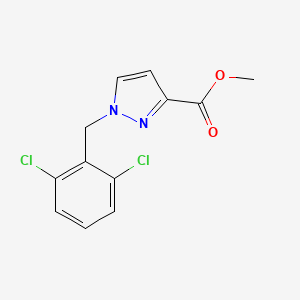
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)
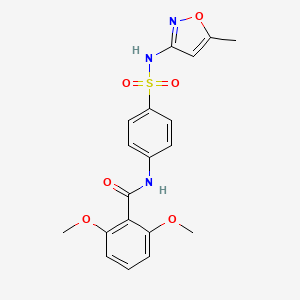
![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)
![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)
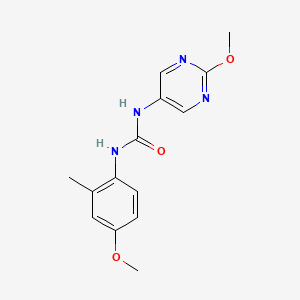
![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)
